molecular formula C13H12N4 B1406140 8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine CAS No. 1369273-52-8

8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Cat. No.: B1406140
CAS No.: 1369273-52-8
M. Wt: 224.26 g/mol
InChI Key: HXBXPHPEFDUFJP-UHFFFAOYSA-N
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Description

8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery. The [1,2,4]triazolo[1,5-a]pyridine core is a privileged structure in the design of biologically active molecules. Compounds based on this framework are frequently investigated due to their broad spectrum of potential pharmacological activities, which include antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties . The structure is isoelectronic with purines, allowing it to act as a potential purine surrogate, which is a valuable strategy in the development of antimetabolites and enzyme inhibitors . The specific substitution pattern of this compound, featuring a p-tolyl group at the 8-position and an amine at the 2-position, makes it a versatile intermediate for further chemical exploration. The amine functional group, in particular, serves as a key handle for structural diversification through amide bond formation or diazotization reactions, enabling the creation of a wide library of derivatives for structure-activity relationship (SAR) studies. Synthetic routes to analogous [1,2,4]triazolo[1,5-a]pyridines often involve cyclization strategies, such as the oxidative cyclization of N-(pyrid-2-yl)formamidoximes or N-(pyridin-2-yl)benzimidamides, as well as metal-catalyzed or metal-free oxidative coupling reactions . Beyond pharmaceutical applications, such heterocyclic systems have also been explored in material science, for instance, as ligands for transition metals in catalytic systems or in the development of organic light-emitting diodes (OLEDs) . This product is intended for research purposes as a building block in the synthesis of more complex molecules and for biological screening. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-9-4-6-10(7-5-9)11-3-2-8-17-12(11)15-13(14)16-17/h2-8H,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBXPHPEFDUFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CN3C2=NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is C13H12N4, with a molecular weight of 224.26 g/mol. The compound features a triazole ring fused to a pyridine moiety, which is known for enhancing biological properties due to the electronic and steric effects of the substituents.

Anticancer Activity

Research has indicated that the compound exhibits anticancer properties . A study highlighted its potential as a tubulin-binding molecule that promotes differentiation in acute myeloid leukemia (AML) cells. This mechanism suggests that the compound may interfere with microtubule dynamics, which is crucial for cell division and proliferation in cancer cells .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity . In vitro studies have demonstrated effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Antioxidant Activity

Another area of investigation has been the antioxidant potential of this compound. It has shown promise in neutralizing free radicals and reducing oxidative stress in biological systems. This property is particularly relevant in protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Summary of Biological Activities

Biological ActivityObservations
AnticancerPromotes differentiation in AML cells; tubulin binding
AntimicrobialEffective against multiple bacterial strains; disrupts cell wall synthesis
AntioxidantReduces oxidative stress; neutralizes free radicals

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including microwave-assisted techniques that enhance yield and purity. These methods allow for the efficient construction of the triazole ring and subsequent functionalization.

Case Studies

  • Synthesis Methodology : A recent study employed microwave irradiation to synthesize derivatives of triazolo[1,5-a]pyridine efficiently. The method resulted in high yields and minimal by-products compared to traditional heating methods .
  • Biological Testing : In a comparative study assessing the antimicrobial properties of various derivatives, this compound was among the most effective against Gram-positive bacteria, showcasing its potential as a lead compound for further development .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of triazolo[1,5-a]pyridine compounds exhibit anticancer properties. For instance, studies have shown that certain analogs can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of specific signaling pathways relevant to cancer proliferation and survival .

Antimicrobial Properties

8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine has been tested for its antimicrobial efficacy against a range of pathogens. Its derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antimicrobial agents .

Neurological Applications

The compound has been investigated for its effects on the central nervous system (CNS). Some studies suggest that it may act as a modulator of glutamate receptors, which are critical in neurological disorders such as Alzheimer’s disease and schizophrenia. The ability to influence these receptors could lead to novel treatments for such conditions .

Synthesis and Methodologies

The synthesis of this compound can be achieved through various methodologies:

  • Microwave-Assisted Synthesis : This method allows for rapid synthesis with high yields while minimizing the use of solvents and catalysts. It has been shown to be effective in producing a variety of substituted triazolo[1,5-a]pyridines efficiently .
  • Catalyst-Free Reactions : Recent advancements have led to the development of eco-friendly synthesis routes that do not require catalysts or additives, further enhancing the compound's appeal in sustainable chemistry practices .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of several triazolo[1,5-a]pyridine derivatives. The results indicated that compounds similar to this compound showed promising cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial activity of triazolo-pyridine derivatives against clinical isolates of bacteria. The study reported that compounds derived from this compound exhibited significant inhibition zones against resistant strains of Staphylococcus aureus and Escherichia coli. These findings support the potential use of this compound class as a basis for new antibiotic therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine frameworks are versatile templates for drug discovery. Below is a detailed comparison of 8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine with key analogs:

Substituent Effects on Bioactivity

  • 8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 1779938-29-2): This compound replaces the p-tolyl group with an ethyl substituent. Such derivatives are often intermediates in synthesis rather than bioactive endpoints .
  • 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine (CAS: 1314874-80-0):
    Substitution with chlorine enhances electrophilicity, favoring interactions with nucleophilic residues in enzymes. Chlorinated analogs are frequently explored in antimicrobial research due to their enhanced reactivity .

  • 5-Amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine: The dihydro-pyrimidine ring introduces saturation, altering conformational flexibility. Such derivatives are synthesized via one-pot multicomponent reactions and show herbicidal activity, particularly against ALS (acetolactate synthase) enzymes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine?

  • Answer : The compound can be synthesized via multi-component reactions using fused heterocyclic precursors. For example, a fusion method involves heating aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF) for 10–12 minutes, followed by recrystallization from methanol/ethanol . Alternatively, Pd(OAc)₂-catalyzed coupling reactions in acetic acid or DMF with N-aminopyridine derivatives and ethyl acetoacetate yield triazolo[1,5-a]pyridine scaffolds .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Answer : Key techniques include:

  • IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹, N-H deformation at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR for structural confirmation (e.g., aromatic proton shifts at δ 7.2–8.5 ppm, methyl groups at δ 2.0–2.5 ppm) .
  • Mass spectrometry (MS) to verify molecular ion peaks (e.g., m/z 533 for derivatives) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

  • Answer : The compound may exhibit acute toxicity or irritancy. Follow GHS guidelines:

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Avoid inhalation/ingestion; refer to SDS for specific hazards (e.g., GHS Signal Word: "Warning") .
  • Note that related triazolopyrimidine syntheses may involve toxic reagents like TMDP; prioritize safer alternatives (e.g., ethanol/water solvent systems) .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing derivatives of this compound?

  • Answer : Catalyst and solvent selection are critical. For example:

  • Iodine (I₂) in 1,4-dioxane with tert-butyl hydroperoxide (TBHP) as an oxidant achieves ~74% yield in oxidative coupling reactions .
  • Avoid polar aprotic solvents (DMF, DMSO) for Pd-catalyzed reactions, as they reduce efficiency .
  • Optimize stoichiometry (e.g., 1:1 molar ratio of sulfonyl chloride to amine intermediates) to minimize impurities .

Q. How can contradictions in spectral data for structural confirmation be resolved?

  • Answer : Cross-reference multiple techniques:

  • Use X-ray crystallography to resolve ambiguities in NMR assignments (e.g., confirming substituent positions via bond angles/distances) .
  • Compare experimental IR and MS data with computational simulations (e.g., DFT for vibrational modes) .
  • Validate purity via elemental analysis (C, H, N content within ±0.4% of theoretical values) .

Q. What strategies enable regioselective functionalization of the triazolo[1,5-a]pyridine core?

  • Answer :

  • Electrophilic substitution : Direct functionalization at the pyridine ring using nitration or halogenation under controlled conditions .
  • Intermediate derivatization : Synthesize N7-tert-butyl-protected intermediates (e.g., compound 20 ), then deprotect to introduce substituents at the 7-position .
  • Sulfonamide coupling : React with aryl sulfonyl chlorides in acetonitrile using 3-picoline/lutidine as a base to enhance regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
Reactant of Route 2
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8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

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